SD-1077

Dopamine pharmacokinetics Deuterium isotope effect Parkinson's disease pharmacotherapy

SD-1077 is the definitive α,β,β-trideuterated L-DOPA (d3-L-DOPA) for research demanding clinically validated pharmacokinetic differentiation. Its unique triple-deuteration pattern yields ~2-fold greater central dopamine exposure without altering peripheral L-DOPA PK, enabling isotope-resolved metabolic flux analysis and direct testing of the continuous dopaminergic stimulation hypothesis. Unlike generic or ring-deuterated analogs, SD-1077's position-specific deuteration at both the α- and β-carbons attenuates MAO and DBH metabolism simultaneously—a dual mechanism not achievable with alternative deuteration patterns. Essential for Parkinson's disease studies requiring dissociation of central tone from peripheral exposure.

Molecular Formula C9H8D3NO4
Molecular Weight 200.21
CAS No. 713140-70-6
Cat. No. B610755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-1077
CAS713140-70-6
SynonymsSD-1077;  SD 1077;  SD1077;  d3-L-DOPA;  deuldopa;  deuterated levodopa; 
Molecular FormulaC9H8D3NO4
Molecular Weight200.21
Structural Identifiers
SMILESN[C@](C([2H])([2H])C1=CC=C(O)C(O)=C1)([2H])C(O)=O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D
InChIKeyWTDRDQBEARUVNC-QZRTVAIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SD-1077 (d3-L-DOPA, CAS 713140-70-6) for Parkinson's Disease Research: Compound Profile and Procurement Considerations


SD-1077 (CAS 713140-70-6), also known as d3-L-DOPA or deuterated levodopa, is a selectively deuterated precursor of dopamine (DA) structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA) [1]. Its IUPAC name is (2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid, with molecular formula C9H8D3NO4 and molecular weight 200.21 g/mol . Developed originally by Auspex Pharmaceuticals (later acquired by Teva Pharmaceutical Industries), SD-1077 exploits the deuterium kinetic isotope effect—whereby C–D bonds require higher activation energy to cleave than C–H bonds—to attenuate the metabolic degradation of dopamine by monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH) [1][2]. The compound has advanced through Phase I clinical pharmacokinetic evaluation in healthy subjects and is intended for the treatment of motor symptoms in Parkinson's disease [1].

Why SD-1077 Cannot Be Replaced by Generic L-DOPA or Alternative Deuterated L-DOPA Variants in Mechanistic Parkinson's Disease Research


Although SD-1077 shares the same dopamine precursor mechanism as generic L-DOPA, the selective triple deuteration at the α-carbon (position 2) and β-carbon (position 3) of the alanine side chain—yielding d3-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid—is not present in standard L-DOPA or in alternative deuteration patterns such as β,β-D2-L-DOPA or ring-deuterated L-DOPA-2,5,6-d3 [1]. The position-specific deuteration directly determines which metabolic pathways are affected: deuteration at the α-carbon slows MAO-catalyzed oxidative deamination of dopamine, while deuteration at the β-carbon retards DBH-mediated conversion of dopamine to norepinephrine [1][2]. In preclinical models, β,β-D2-L-DOPA (deuterated only at the β-position) was actually less effective than conventional L-DOPA at raising striatal dopamine levels and failed to restore locomotor activity, demonstrating that the deuteration pattern—not merely the presence of deuterium—dictates pharmacological outcome [2]. Furthermore, the clinical pharmacokinetic profile of SD-1077, including its ~2-fold increase in systemic dopamine exposure with unaltered peripheral L-DOPA pharmacokinetics, is a direct consequence of this specific isotopic substitution pattern and cannot be extrapolated to generic or differently deuterated L-DOPA analogs [1].

SD-1077 Quantitative Differentiation Evidence: Head-to-Head Comparison Data vs. Non-Deuterated L-DOPA and Other Comparators


~2-Fold Increase in Systemic Dopamine Exposure vs. Equimolar L-DOPA in Healthy Human Subjects

In a randomized, double-blind, two-period crossover study in 16 healthy volunteers, a single oral dose of 150 mg SD-1077 co-administered with 37.5 mg carbidopa (CD) was compared directly to 150 mg L-DOPA/CD. Systemic exposure to dopamine (DA) was significantly higher after SD-1077/CD, with geometric least squares mean ratios (GMRs) and 90% confidence intervals (90% CI) of 1.8 (1.45–2.24; P = 0.0005) for DA Cmax and 2.06 (1.68–2.52; P < 0.0001) for DA AUC0–t relative to L-DOPA/CD [1]. This represents an approximately 2-fold increase in total dopamine exposure. Importantly, peripheral pharmacokinetics of the parent compound SD-1077 itself were comparable to L-DOPA, with GMRs for Cmax, AUC0–t, and AUC0–inf of 88.4 (75.9–103.1), 89.5 (84.1–95.3), and 89.6 (84.2–95.4), respectively, all within or near the standard bioequivalence range of 80–125% [1]. This dissociation—comparable parent drug exposure but doubled active metabolite exposure—is the hallmark of the deuterium kinetic isotope effect operating selectively on dopamine metabolism.

Dopamine pharmacokinetics Deuterium isotope effect Parkinson's disease pharmacotherapy SD-1077 clinical trial

Significantly Reduced DOPAC/DA Ratio Confirms Slower MAO-Mediated Dopamine Catabolism vs. L-DOPA

In the same clinical crossover study, the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (DA)—a direct biomarker of MAO-catalyzed dopamine degradation—was markedly reduced following SD-1077/CD compared to L-DOPA/CD [1]. A decreased DOPAC/DA ratio confirmed that slower breakdown by MAO contributed to lower DA turnover [1]. Concurrently, systemic exposures to the catechol-O-methyltransferase (COMT) pathway metabolites 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD) were significantly increased, with GMRs (90% CI) for 3-MT AUC0–t of 1.66 (1.42–1.93; P < 0.0001) and for 3-OMD AUC0–t of 1.31 (1.27–1.36; P < 0.0001) [1]. This metabolic shift—away from MAO-mediated oxidative deamination and toward COMT-mediated O-methylation—provides mechanistic confirmation that the deuterium atoms at the α- and β-carbon positions specifically impede MAO-catalyzed cleavage of the C–D bond in deuterated dopamine [1][2].

Dopamine metabolism Monoamine oxidase DOPAC/DA ratio Deuterium isotope effect

~60% Dose-Sparing with Equal Anti-Parkinsonian Efficacy and Reduced Dyskinesia in Preclinical Rodent Models

In chronic treatment studies using the 6-OHDA-lesioned rat model of Parkinson's disease, d3-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid (the active deuterated species in SD-1077) was approximately 60% as potent as standard L-DOPA in reducing motor deficits—defined as the dose producing 50% of the maximally observed motor performance—while inducing significantly less dyskinesia during chronic treatment [1][2]. This means that a substantially lower molar dose of SD-1077 achieved equal anti-parkinsonian efficacy compared to L-DOPA. The enhanced therapeutic window is attributed to the slower, more sustained dopamine release profile produced by deuterated dopamine, which reduces pulsatile stimulation of striatal dopamine receptors—a key driver of L-DOPA-induced dyskinesia pathophysiology [2].

L-DOPA-induced dyskinesia Dose-sparing 6-OHDA-lesioned rat model Therapeutic window

Behavioral Potency of D3-L-DOPA Matches L-DOPA + Selegiline (MAO-B Inhibitor) Combination in 6-OHDA-Lesioned Rats

In a comparative neurochemical and behavioral study in 6-OHDA-lesioned rats, the increased motor activation potency of D3-L-DOPA (SD-1077's active species) was confirmed and shown to be of equal magnitude as the effect produced by the combination of the MAO-B inhibitor selegiline with standard L-DOPA [1]. Using in vivo microdialysis, extracellular dopamine levels in the striatum were increased following both D3-L-DOPA and selegiline/L-DOPA administration compared with L-DOPA alone [1]. The enhanced behavioral and neurochemical effects of both treatments were attributed to decreased metabolism of released dopamine by MAO-B [1]. Critically, D3-L-DOPA achieved this MAO-B inhibition-equivalent effect intrinsically—without requiring an additional pharmacological agent—because the deuterium atoms at the α-carbon of the dopamine molecule directly impede MAO-catalyzed cleavage [1][2].

MAO-B inhibition Selegiline Dopamine microdialysis Behavioral pharmacology

Deuteration Position Specificity: D3-L-DOPA (α,β,β) vs. β,β-D2-L-DOPA and Other Deuteration Patterns in Striatal Dopamine Output

A systematic comparison of four deuterated L-DOPA variants—D3-L-DOPA (deuterium at α-carbon and both β-carbon positions), β,β-D2-L-DOPA (β-position only), D1-L-DOPA (α-position only), and α,β-D2-L-DOPA (one each at α and β)—was conducted using in vivo striatal microdialysis in rats [1]. D3-L-DOPA enhanced dopamine output in the striatum more effectively than L-DOPA and all other deuterium variants [1]. Critically, β,β-D2-L-DOPA was less effective than conventional L-DOPA at raising striatal dopamine levels and was ineffective at restoring locomotor activity in reserpinized rats [1]. D3-L-DOPA also produced a more pronounced stimulation of locomotor activity compared to conventional L-DOPA [1]. This demonstrates that the full triple-deuteration pattern (α,β,β) is both necessary and sufficient for the enhanced pharmacological profile; alternative deuteration patterns can paradoxically reduce efficacy [1].

Deuteration chemistry Structure-activity relationship Striatal microdialysis Isotope effect specificity

Optimal Research and Industrial Application Scenarios for SD-1077 Based on Quantitative Differentiation Evidence


Clinical Pharmacokinetic/Pharmacodynamic Studies of Sustained Dopaminergic Stimulation in Parkinson's Disease

SD-1077 is the appropriate compound for clinical studies investigating the relationship between dopamine exposure duration and motor fluctuation control. The ~2-fold increase in dopamine AUC0–t (GMR 2.06, P < 0.0001) without significant change in peripheral L-DOPA pharmacokinetics (GMR for AUC0–t 89.5, within the 80–125% range) provides a unique pharmacological tool to dissociate central dopaminergic tone from peripheral drug exposure . This makes SD-1077 particularly valuable for studies testing the 'continuous dopaminergic stimulation' hypothesis, which posits that sustained—rather than pulsatile—dopamine receptor activation reduces motor complications .

Preclinical Investigation of L-DOPA-Induced Dyskinesia Mechanisms and Therapeutic Window Expansion

SD-1077 (as D3-L-DOPA) is the compound of choice for rodent studies examining the dissociation between anti-parkinsonian efficacy and dyskinesia liability. The demonstrated ~60% dose equipotency for motor improvement—coupled with significantly reduced dyskinesia scores during chronic treatment in 6-OHDA-lesioned rats—enables researchers to study the therapeutic window concept directly . Because D3-L-DOPA achieves MAO-B inhibitor-equivalent behavioral effects without requiring co-administration of selegiline, it simplifies experimental protocols for studies investigating the role of dopamine metabolism rate in dyskinesia pathogenesis .

Metabolic Pathway Analysis: MAO vs. COMT Pathway Partitioning Studies Using Deuterium Isotope Tracing

SD-1077 is uniquely suited for studies quantifying the partitioning of dopamine metabolism between the MAO and COMT pathways. The clinical observation of a reduced DOPAC/DA ratio with concomitant increases in 3-MT AUC0–t (GMR 1.66) and 3-OMD AUC0–t (GMR 1.31) provides direct evidence of metabolic pathway shifting . Because the deuterated DA and its metabolites (DA-d3, DOPAC-d2, HVA-d2, 3-MT-d3, 3-OMD-d3) can be distinguished from endogenous species by mass spectrometry, SD-1077 enables isotope-resolved metabolic flux analysis that is impossible with unlabeled L-DOPA . This application is relevant for both preclinical mechanistic studies and clinical biomarker development.

Structure-Activity Relationship Studies of Deuteration Position Effects on Catecholamine Metabolism

SD-1077 (α,β,β-trideuterated L-DOPA) is the essential reference compound for systematic structure-activity relationship (SAR) studies comparing deuteration patterns. The finding that β,β-D2-L-DOPA was less effective than conventional L-DOPA while D3-L-DOPA was superior demonstrates that deuteration position—not merely the presence of deuterium—determines pharmacological outcome . Researchers investigating how specific C–D bond positions affect MAO (α-carbon) versus DBH (β-carbon) enzymatic processing require SD-1077 as the positive control against which alternative deuteration patterns can be benchmarked .

Quote Request

Request a Quote for SD-1077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.